(2-([2-(3,4-Dimethylphenoxy)ethyl]thio)-1H-benzimidazol-1-yl)acetic acid
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Overview
Description
(2-([2-(3,4-Dimethylphenoxy)ethyl]thio)-1H-benzimidazol-1-yl)acetic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzimidazole core, which is known for its biological activity, linked to an acetic acid moiety through a thioether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-([2-(3,4-Dimethylphenoxy)ethyl]thio)-1H-benzimidazol-1-yl)acetic acid typically involves multiple steps. One common method includes the reaction of 3,4-dimethylphenol with ethylene oxide to form 2-(3,4-dimethylphenoxy)ethanol. This intermediate is then reacted with thioacetic acid to yield 2-(3,4-dimethylphenoxy)ethyl thioacetate. The final step involves the cyclization of this intermediate with o-phenylenediamine under acidic conditions to form the benzimidazole ring, followed by hydrolysis to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(2-([2-(3,4-Dimethylphenoxy)ethyl]thio)-1H-benzimidazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzimidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Nitrated or halogenated phenoxy derivatives.
Scientific Research Applications
(2-([2-(3,4-Dimethylphenoxy)ethyl]thio)-1H-benzimidazol-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2-([2-(3,4-Dimethylphenoxy)ethyl]thio)-1H-benzimidazol-1-yl)acetic acid involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The phenoxy and thioether groups may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(3,5-Dimethylphenoxy)phenyl)acetic acid
- (2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl)thio)acetic acid
Uniqueness
(2-([2-(3,4-Dimethylphenoxy)ethyl]thio)-1H-benzimidazol-1-yl)acetic acid is unique due to its combination of a benzimidazole core with a phenoxyethyl thioether linkage. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-[2-[2-(3,4-dimethylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-13-7-8-15(11-14(13)2)24-9-10-25-19-20-16-5-3-4-6-17(16)21(19)12-18(22)23/h3-8,11H,9-10,12H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYPRUOVYMOVMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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